4-(Phenoxymethyl)thiazole-2-carboxylic acid
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Overview
Description
4-(Phenoxymethyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a phenoxymethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)thiazole-2-carboxylic acid typically involves the reaction of thiazole derivatives with phenoxymethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the phenoxymethyl halide, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenoxymethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(Phenoxymethyl)thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenoxymethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(Phenoxymethyl)thiazole-4-carboxylic acid
- 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid
- 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid
Comparison: 4-(Phenoxymethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity due to the position of the phenoxymethyl group and the presence of the carboxylic acid group .
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-(phenoxymethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)10-12-8(7-16-10)6-15-9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,14) |
InChI Key |
VVETZMKVSZNOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
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